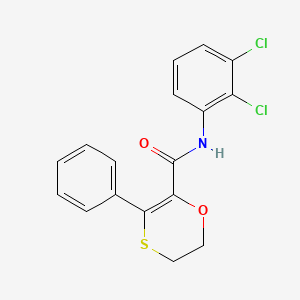
5-Chloro-2-pentyloxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-pentyloxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chloro and pentyloxy groups in the benzene ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-pentyloxybenzenesulfonamide typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonamide with pentyloxy reagents under specific conditions. One common method is the use of triphosgene as a chlorination reagent, which facilitates the conversion of 3-acetyl-1-propanol to 5-chloro-2-pentanone . The reaction conditions, such as temperature, time, and solvent, are optimized to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-pentyloxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of substituted benzenesulfonamides.
Scientific Research Applications
5-Chloro-2-pentyloxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.
Medicine: Research into its potential as an antimicrobial agent is ongoing, with studies focusing on its efficacy against various pathogens.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-pentyloxybenzenesulfonamide involves the inhibition of specific enzymes or pathways in microorganisms. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzenesulfonamide: Similar in structure but with a methyl group instead of a pentyloxy group.
5-Chloro-2-ethoxybenzenesulfonamide: Contains an ethoxy group instead of a pentyloxy group.
5-Chloro-2-propoxybenzenesulfonamide: Features a propoxy group in place of the pentyloxy group.
Uniqueness
The presence of the pentyloxy group in 5-Chloro-2-pentyloxybenzenesulfonamide provides unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C11H16ClNO3S |
|---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
5-chloro-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-2-3-4-7-16-10-6-5-9(12)8-11(10)17(13,14)15/h5-6,8H,2-4,7H2,1H3,(H2,13,14,15) |
InChI Key |
CDUXYGZGTLWMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12190586.png)
![1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12190593.png)





![(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12190617.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12190624.png)
![2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12190640.png)
![ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B12190644.png)
![4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12190651.png)
![4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12190654.png)
![2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12190659.png)
